(4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a piperazine ring substituted with an ethoxybenzoyl group and a cyclopropylmethanone moiety, making it a unique structure with diverse chemical properties.
Wissenschaftliche Forschungsanwendungen
(4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone has been studied for its potential applications in various fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its unique structure and potential biological activity. Industrial applications include its use in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of (4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods often involve the use of high-yield reactions and optimized conditions to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wirkmechanismus
The mechanism of action of (4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, (4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone stands out due to its unique combination of functional groups and structural features. Similar compounds include other piperazine derivatives and cyclopropylmethanone analogs, which may share some chemical properties but differ in their specific applications and biological activities .
Eigenschaften
IUPAC Name |
[4-(4-ethoxybenzoyl)piperazin-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-2-29-19-9-5-17(6-10-19)22(27)25-11-13-26(14-12-25)23(28)21-15-20(21)16-3-7-18(24)8-4-16/h3-10,20-21H,2,11-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZLZVYDWXXAQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.